1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 2188279-19-6
VCID: VC4934220
InChI: InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25)
SMILES: C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C18H14F2N4O
Molecular Weight: 340.334

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

CAS No.: 2188279-19-6

Cat. No.: VC4934220

Molecular Formula: C18H14F2N4O

Molecular Weight: 340.334

* For research use only. Not for human or veterinary use.

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea - 2188279-19-6

Specification

CAS No. 2188279-19-6
Molecular Formula C18H14F2N4O
Molecular Weight 340.334
IUPAC Name 1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Standard InChI InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25)
Standard InChI Key BADFZCFTDAJIDI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F

Introduction

Key Chemical Features:

PropertyDescription
Molecular FormulaC18_{18}H14_{14}F2_{2}N4_{4}O
Functional GroupsUrea, Pyrimidine, Phenyl
Fluorine SubstituentsEnhance lipophilicity and metabolic stability
Aromatic SystemsContribute to π-stacking interactions in biological targets

Synthesis

The synthesis of such compounds typically involves:

  • Urea Formation: Reaction between an isocyanate derivative and an amine.

  • Pyrimidine Ring Construction: Often achieved through cyclization reactions involving amidines or guanidines with diketones or equivalents.

  • Substituent Introduction: Fluorine atoms are incorporated via halogenation reactions or by using fluorinated precursors.

Example Synthetic Pathway:

  • Starting with 2,6-difluoroaniline, the urea core can be constructed by reacting with a suitable isocyanate.

  • The pyrimidine moiety can be synthesized separately and coupled via alkylation or condensation reactions.

Anticancer Potential

Compounds containing diaryl urea scaffolds and pyrimidine rings have shown significant antiproliferative activity:

  • Targeting receptor tyrosine kinases (RTKs), such as VEGFR and EGFR.

  • Inhibiting cell cycle progression and inducing apoptosis in cancer cells.

Antiangiogenic Agents

Diaryl ureas are known to inhibit angiogenesis by blocking VEGFR signaling pathways, which are crucial for tumor growth and metastasis.

Antiproliferative Agents

The compound's structural similarity to other pyrimidine-based drugs suggests potential efficacy against various cancer cell lines, including:

  • A549 (Lung Cancer)

  • HCT116 (Colon Cancer)

Potential as a Lead Compound

Given its structure, 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea could serve as a starting point for developing selective kinase inhibitors.

Comparative Data on Related Compounds:

Compound StructureIC50_{50} (µM) Against Cancer CellsTarget Kinase Inhibition
Diaryl Ureas (General Class)2–10VEGFR, EGFR
Pyrimidine-Based Ureas<5BRAF
1-(2,6-Difluorophenyl)-3-(Pyrimidinyl) UreaNot yet reportedHypothetical VEGFR/EGFR dual inhibitor

Future Directions

To fully explore the potential of this compound:

  • In Vitro Studies: Evaluate antiproliferative activity across diverse cancer cell lines.

  • Molecular Docking: Simulate interactions with key kinases like VEGFR or BRAF.

  • Pharmacokinetics: Assess ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure drug-like behavior.

  • Chemical Modifications: Introduce substituents to optimize potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator